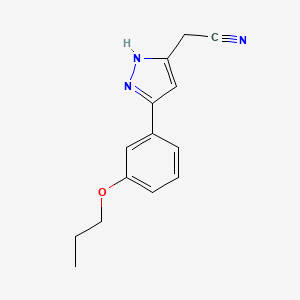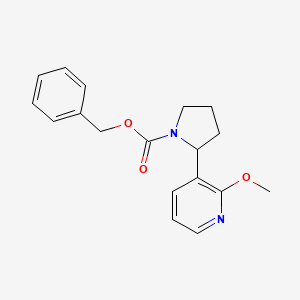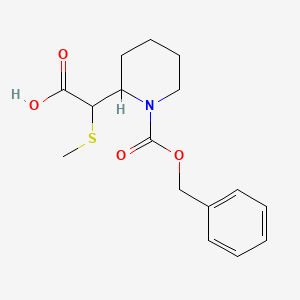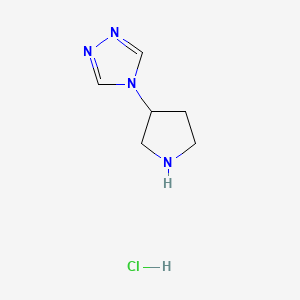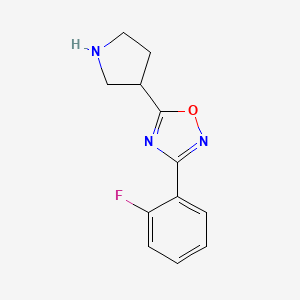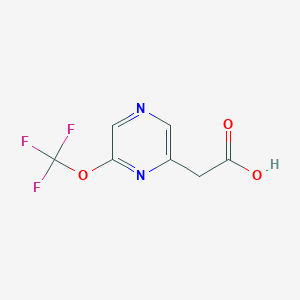![molecular formula C9H11N5OS B11804638 7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)
7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which integrates a morpholine ring, a thiazole ring, and a pyrimidine ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-6-methylpyrimidine-4-thiols with 2-chloroquinoline-3-carbaldehydes in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) . Another approach includes the nucleophilic displacement of a chlorine atom in a pyrimidine ring with morpholine under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing continuous flow reactors for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine primarily involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a potential anticancer agent.
Comparación Con Compuestos Similares
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrimido[4,5-d]pyrimidines: These compounds also feature fused pyrimidine rings and exhibit various biological activities.
Uniqueness: 7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. Additionally, its specific substitution pattern and fused ring system confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C9H11N5OS |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
7-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C9H11N5OS/c10-9-12-7-6(16-5-11-7)8(13-9)14-1-3-15-4-2-14/h5H,1-4H2,(H2,10,12,13) |
Clave InChI |
RRVFEJICRSUMDD-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC3=C2SC=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


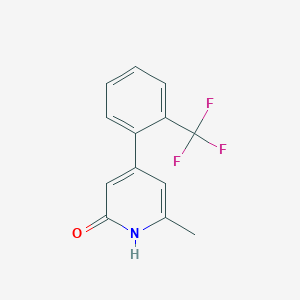

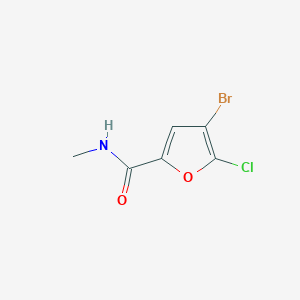


![tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11804568.png)

